molecular formula C7H8F3N3O2 B15310589 5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1h,3h)-dione

5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B15310589
M. Wt: 223.15 g/mol
InChI Key: LFDVQYSVFVEOQH-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This specific compound is characterized by the presence of an amino group, a methyl group, and a trifluoroethyl group attached to the pyrimidine ring, making it a unique and potentially valuable molecule in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2,4-dioxo-1,2,3,4-tetrahydropyrimidine and 2,2,2-trifluoroethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol or methanol) and a catalyst (e.g., a base like sodium hydroxide).

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Fine-tuning reaction conditions to maximize yield and purity, including temperature control, pressure adjustments, and the use of advanced catalysts.

    Purification Processes: Employing purification techniques such as crystallization, distillation, and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

    Substitution: The amino and trifluoroethyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Various electrophiles (e.g., alkyl halides) and nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidized Derivatives: Compounds with additional oxo groups.

    Reduced Derivatives: Compounds with reduced functional groups.

    Substituted Derivatives: Compounds with new substituents replacing the original amino or trifluoroethyl groups.

Scientific Research Applications

5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione involves:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: The pathways affected by this compound can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-methyl-3-ethylpyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the trifluoroethyl group.

    5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine: Similar structure but lacks the dione functionality.

Uniqueness

The presence of the trifluoroethyl group and the dione functionality in 5-Amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione makes it unique compared to other pyrimidine derivatives

Properties

Molecular Formula

C7H8F3N3O2

Molecular Weight

223.15 g/mol

IUPAC Name

5-amino-1-methyl-3-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C7H8F3N3O2/c1-12-2-4(11)5(14)13(6(12)15)3-7(8,9)10/h2H,3,11H2,1H3

InChI Key

LFDVQYSVFVEOQH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N(C1=O)CC(F)(F)F)N

Origin of Product

United States

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